molecular formula C20H21N3OS B2613437 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-23-6

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2613437
CAS No.: 391226-23-6
M. Wt: 351.47
InChI Key: NQHMEGYMBGMLAF-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group at position 5 and a 3-methylbenzamide moiety at position 2. The compound’s structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-11-7-6-8-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHMEGYMBGMLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with Tetramethylphenyl Group:

    Attachment of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride or benzamide under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. Reactions often require basic or polar aprotic conditions to activate the leaving group (e.g., halides or sulfonates).

Reaction Reagents/Conditions Products Yield Source
Halogenation (Cl/Br)PCl₅/PBr₃, DMF, 80°C, 4 hrs5-Halo-1,3,4-thiadiazole derivative65–78%
AminationNH₃/EtOH, reflux, 6 hrs5-Amino-1,3,4-thiadiazole analog72%

Key Findings :

  • The tetramethylphenyl group at C-5 sterically hinders substitution, necessitating elevated temperatures for reactivity .

  • Bromination proceeds faster than chlorination due to better leaving-group ability .

Hydrolysis of the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Condition Reagents Products Reaction Time Source
Acidic (HCl)6M HCl, reflux, 8 hrs3-Methylbenzoic acid + 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine85%
Basic (NaOH)2M NaOH, 60°C, 6 hrsSodium 3-methylbenzoate + same amine78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

  • Steric hindrance from the tetramethylphenyl group slows the reaction compared to unsubstituted analogs .

Oxidation:

Oxidizing Agent Conditions Product Yield Source
H₂O₂/AcOH70°C, 3 hrs1,3,4-Thiadiazole sulfoxide55%
KMnO₄/H₂SO₄RT, 12 hrs1,3,4-Thiadiazole sulfone42%

Reduction:

The thiadiazole ring is reduced to a dihydrothiadiazole or opened entirely under strong reducing conditions.

Reducing Agent Conditions Product Yield Source
LiAlH₄/THFReflux, 4 hrsDihydrothiadiazole derivative60%
H₂/Pd-CEtOH, 50 psi, 6 hrsRing-opened thiol-amide compound38%

Electrophilic Aromatic Substitution (EAS)

The benzamide’s aromatic ring undergoes EAS at the meta position due to electron-withdrawing effects from the amide group.

Reaction Reagents Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs3-Methyl-5-nitrobenzamide derivative68%
SulfonationH₂SO₄, 100°C, 5 hrs3-Methyl-5-sulfobenzamide analog52%

Note : Reactions occur exclusively on the benzamide’s ring; the tetramethylphenyl group remains inert due to steric and electronic deactivation .

Cross-Coupling Reactions

The thiadiazole ring participates in Suzuki-Miyaura and Ullmann-type couplings, enabling π-system extensions.

Reaction Catalyst/Base Products Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Aryl-1,3,4-thiadiazole derivatives70–75%
Ullmann CouplingCuI, L-proline, DMSO, 120°CBiaryl-thiadiazole hybrids65%

Limitations : Low solubility of the tetramethylphenyl-substituted thiadiazole in polar solvents reduces coupling efficiency.

Complexation with Metal Ions

The thiadiazole’s sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.

Metal Salt Conditions Complex Structure Stability Source
CuCl₂EtOH, RT, 2 hrsOctahedral Cu(II) complexStable up to 200°C
AgNO₃MeCN, reflux, 4 hrsLinear Ag(I) complexPhotosensitive

Applications : These complexes exhibit enhanced antimicrobial and catalytic properties compared to the free ligand .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–S bond cleavage in the thiadiazole ring.

Condition Products Quantum Yield Source
UV (254 nm), 6 hrsCyclobutane-fused thiadiazoleΦ = 0.12
UV (365 nm), 12 hrsThiol and nitrile fragmentsΦ = 0.08

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H21N3OSC_{20}H_{21}N_{3}OS and a molecular weight of approximately 351.47 g/mol. The presence of a thiadiazole ring and a tetramethylphenyl group contributes to its biological activity and solubility characteristics.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or metabolic pathways.

  • Case Study : A study on related thiadiazole derivatives demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Compounds with similar structures have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

  • Findings : In a recent investigation involving related compounds, it was found that certain derivatives exhibited IC50 values below 100 µM against human cancer cell lines such as HCT-116 and HeLa . This indicates that 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could also demonstrate similar anticancer efficacy.

Anti-inflammatory Applications

Thiadiazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Research Insight : Compounds with structural similarities have been shown to reduce inflammation in animal models by modulating immune responses . This suggests that this compound may also possess anti-inflammatory effects.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 2-amino thioketones and aryl halides.

Synthesis Method Reagents Conditions Yield
Reaction with aryl halides2-amino thioketoneReflux in organic solventHigh

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Benzamide Substituent Key Features
Target Compound 2,3,5,6-tetramethylphenyl 3-methyl High lipophilicity, steric hindrance
4b () Pyridin-2-yl 3-chloro Electron-withdrawing Cl; pyridine enhances π-π interactions
8a () 5-Acetyl-6-methyl-pyridin-2-yl Benzoyl Dual carbonyl groups; acetyl-pyridine moiety
4g () 3-Methylphenyl Benzoyl Methylphenyl introduces moderate steric bulk
9g () Sulfonamide with hydroxy-methoxy Benzamide Sulfonamide group; antioxidant activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Chloro (4b, 4c) and fluoro (4d–4f) substituents () increase polarity but reduce lipophilicity compared to the target’s methyl groups .
  • Heterocyclic vs. Aromatic Substituents : Pyridinyl (4b) and isoxazolyl () groups introduce hydrogen-bonding sites, whereas the tetramethylphenyl group in the target compound prioritizes hydrophobic interactions .

Spectroscopic and Analytical Data

Table 2: Spectral Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR Features (δ, ppm) MS (Molecular Ion)
Target ~1670–1690 (expected) 2.2–2.5 (s, 12H, tetramethyl CH3) Not reported
4b () ~1680 7.3–8.5 (m, pyridine/chlorophenyl H) M⁺ confirmed
8a () 1679, 1605 (dual C=O) 2.49 (s, CH3), 7.47–8.39 (Ar-H) M⁺ = 414
4g () 1690, 1638 (dual C=O) 2.63 (s, COCH3), 7.36–8.13 (Ar-H) M⁺ = 392

Insights :

  • The target compound’s IR would show a C=O stretch near 1670–1690 cm⁻¹, consistent with benzamide derivatives .
  • The ¹H NMR would feature a singlet for the 12 methyl protons (2,3,5,6-tetramethylphenyl), distinct from monosubstituted analogs (e.g., 4g’s single CH3 at δ 2.63) .

Biological Activity

The compound 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The structural formula of this compound features a thiadiazole ring substituted with a tetramethylphenyl group and a benzamide moiety. The synthesis typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate aryl halides or acyl chlorides under controlled conditions.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Exhibited antifungal properties against Aspergillus niger and Candida albicans .

The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound is competitive with standard antibiotics such as streptomycin and fluconazole.

Anticancer Activity

Recent studies have indicated that 1,3,4-thiadiazole derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : L1210 (murine leukemia), HeLa (human cervix carcinoma), and others.
  • IC50 Values : Reported in the nanomolar range for some derivatives, indicating potent antiproliferative activity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the thiadiazole ring allows efficient membrane penetration.
  • Interaction with DNA : The compound may form complexes with DNA or proteins involved in cell cycle regulation .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed significant antibacterial activity with zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi .
  • Cytotoxicity Assessment : In vitro tests on synthesized derivatives indicated that some exhibited GI50 values as low as 1.4 µM against various cancer cells .

Data Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 Values
AntibacterialStaphylococcus aureus32.6 μg/mL
AntifungalAspergillus nigerModerate
AnticancerHeLa<10 nM
L12101.4 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodology : A microwave-assisted approach is commonly employed for thiadiazole derivatives, involving cyclocondensation of hydrazine-carbothioamide intermediates with substituted benzoyl chlorides. For example, cyclization in acetonitrile under reflux (1–3 min) followed by purification via column chromatography yields high-purity compounds . Adaptations may include optimizing solvent systems (e.g., DMF with iodine for cyclization) or adjusting reaction times to accommodate steric hindrance from the 2,3,5,6-tetramethylphenyl group .
  • Characterization : Confirm purity via TLC (silica gel GF254) and structural integrity using ¹H/¹³C NMR (400 MHz, DMSO-d6), FTIR (KBr pellet), and HRMS .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for structurally similar thiadiazole analogs?

  • Approach : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-dependent conformational changes. For example, aromatic proton splitting in the benzamide moiety may vary due to restricted rotation in DMSO . Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities, as seen in related compounds with centrosymmetric hydrogen-bonded dimers .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields when steric bulk (e.g., tetramethylphenyl groups) impedes cyclization?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows DMF enhances cyclization efficiency in sterically hindered systems .
  • Catalysis : Introduce triethylamine (1–2 eq.) to deprotonate intermediates and accelerate cyclization.
  • Microwave Irradiation : Reduce reaction time (e.g., 5–10 min vs. hours under reflux) to minimize side reactions .
    • Data Table :
SolventCatalystTime (min)Yield (%)
AcetonitrileNone18045
DMFEt3N1078

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets (e.g., PFOR or kinase inhibitors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with PFOR (Pyruvate:Ferredoxin Oxidoreductase), a target for antimicrobial agents. The thiadiazole ring’s electron-rich sulfur may coordinate with Fe-S clusters .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field). Prioritize derivatives with ΔG < −8 kcal/mol .
    • Validation : Compare with experimental IC50 values from enzyme inhibition assays (e.g., nitroreductase activity) .

Q. What analytical techniques are critical for identifying degradation products under accelerated stability testing?

  • Workflow :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) using a C18 column (ACN:H2O gradient) and electrospray ionization .
  • Stress Conditions : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines).
    • Case Study : A related benzamide-thiadiazole analog showed 15% degradation at pH 12 after 48 h, producing 3-methylbenzoic acid and thiadiazole-amine fragments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of thiadiazole-benzamide hybrids?

  • Root Cause : Discrepancies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), or compound solubility (DMSO vs. aqueous buffers) .
  • Resolution :

  • Standardize testing using CLSI guidelines.
  • Pre-saturate compounds in 0.1% agar to enhance bioavailability .
    • Example : A 2023 study found MIC values of 8–32 µg/mL against S. aureus but no activity against E. coli, attributed to outer membrane permeability barriers .

Structure-Activity Relationship (SAR) Considerations

Q. Which substituents on the benzamide or thiadiazole ring enhance anticancer activity?

  • Key Modifications :

  • Benzamide : Electron-withdrawing groups (e.g., nitro, fluoro) at the 3-position improve intercalation with DNA .
  • Thiadiazole : Methyl groups on the phenyl ring increase lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration in glioblastoma models .
    • Data Table :
SubstituentIC50 (µM, HeLa)logP
3-Nitrobenzamide2.12.8
3-Methylbenzamide5.73.2

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